molecular formula C12H16N2O B14541106 Piperidine, 1-[(2-methyl-3-pyridinyl)carbonyl]- CAS No. 62326-46-9

Piperidine, 1-[(2-methyl-3-pyridinyl)carbonyl]-

Cat. No.: B14541106
CAS No.: 62326-46-9
M. Wt: 204.27 g/mol
InChI Key: LYRPVPPBNYIAHL-UHFFFAOYSA-N
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Description

Piperidine, 1-[(2-methyl-3-pyridinyl)carbonyl]- is a heterocyclic organic compound that features a six-membered ring containing five methylene bridges and one amine bridge. This compound is a derivative of piperidine and pyridine, both of which are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine, 1-[(2-methyl-3-pyridinyl)carbonyl]- can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives. This process typically uses a molybdenum disulfide catalyst under high pressure and temperature conditions . Another method includes the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex, which yields piperidine derivatives in good to excellent yields .

Industrial Production Methods

Industrial production of piperidine derivatives often involves the hydrogenation of pyridine using a molybdenum disulfide catalyst. This method is preferred due to its efficiency and scalability . Additionally, continuous flow reactions and microwave irradiation techniques have been developed to enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-[(2-methyl-3-pyridinyl)carbonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinones, while reduction can produce piperidines with varying degrees of saturation .

Scientific Research Applications

Piperidine, 1-[(2-methyl-3-pyridinyl)carbonyl]- has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a ligand in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and antimicrobial properties.

    Industry: Utilized in the production of agrochemicals and functional materials

Mechanism of Action

The mechanism of action of piperidine, 1-[(2-methyl-3-pyridinyl)carbonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. This compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 1-[(2-methyl-3-pyridinyl)carbonyl]- is unique due to its combination of piperidine and pyridine moieties, which confer distinct chemical and biological properties. This compound’s versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable subject of study .

Properties

CAS No.

62326-46-9

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

(2-methylpyridin-3-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C12H16N2O/c1-10-11(6-5-7-13-10)12(15)14-8-3-2-4-9-14/h5-7H,2-4,8-9H2,1H3

InChI Key

LYRPVPPBNYIAHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C(=O)N2CCCCC2

Origin of Product

United States

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